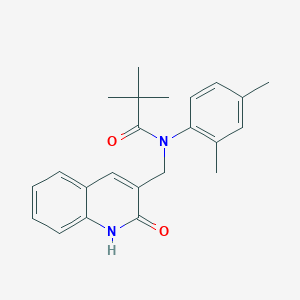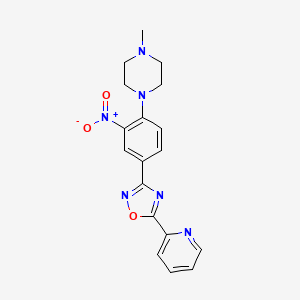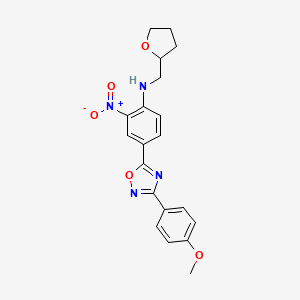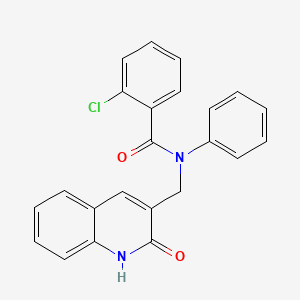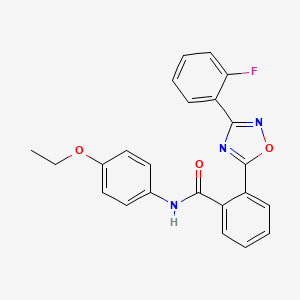
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide, also known as HM-3, is a chemical compound that has been extensively studied for its potential therapeutic applications. HM-3 belongs to the class of benzamides and has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用機序
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and has been implicated in the development of cancer and other diseases. Inhibition of HDAC by N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide leads to changes in gene expression that result in the observed biological activities of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide are diverse. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has also been shown to possess anti-viral properties by inhibiting the replication of the influenza virus. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed.
実験室実験の利点と制限
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide in lab experiments is its diverse biological activities. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a useful compound for studying various diseases. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been shown to be well-tolerated in animal studies, making it a safe compound to use in lab experiments. One limitation of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide in lab experiments is its high cost and limited availability. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide is a complex chemical compound that requires specialized equipment and expertise to synthesize.
将来の方向性
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide. One area of research is the development of more efficient synthesis methods for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide to reduce the cost and increase the availability of this compound. Another area of research is the identification of the specific molecular targets of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the potential therapeutic applications of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide in various diseases, including cancer, inflammation, and viral infections. Finally, the development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide analogs with improved pharmacological properties may lead to the development of more effective therapies for various diseases.
合成法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide involves the reaction of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the final compound, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide. The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been optimized to yield high purity and high yield.
科学的研究の応用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. In particular, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has also been shown to possess anti-viral properties by inhibiting the replication of the influenza virus.
特性
IUPAC Name |
3,4-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-17-9-10-18-14-20(25(29)27-22(18)13-17)16-28(21-7-5-4-6-8-21)26(30)19-11-12-23(31-2)24(15-19)32-3/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZXSPDCUQDWLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

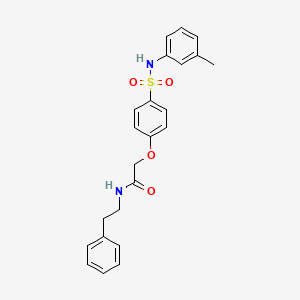
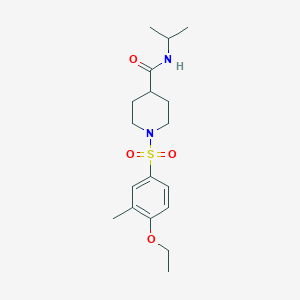
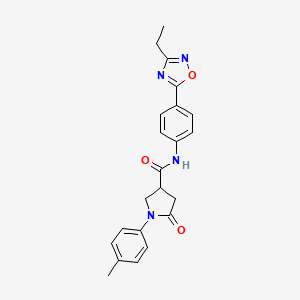
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7693815.png)

